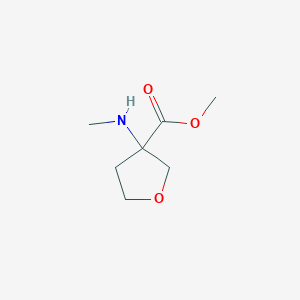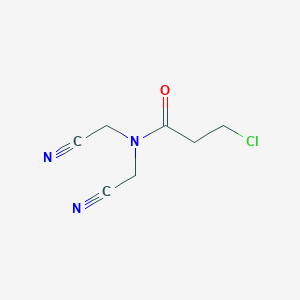
甲基 3-(甲基氨基)噁唑烷-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, involves crystal structures that crystallize as centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These structures are further stabilized by π–π interactions and weak C–H···O hydrogen bonding, highlighting the intricate molecular interactions that can influence the synthesis outcomes of similar compounds (Kranjc et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 3-(methylamino)oxolane-3-carboxylate, such as methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16.18.06.15.09.14017.21]docosane-10-carboxylate, is determined through crystallization in specific systems. These structural determinations are crucial for understanding the compound's potential reactivity and interactions in chemical reactions (Smirnova et al., 2010).
Chemical Reactions and Properties
Methyl 2H-Azirine-3-carboxylates have been identified as effective dienophiles, reacting with cyclopentadiene, cyclohexa-1,3-diene, and 2,3-dimethylbuta-1,3-diene to yield products of [4+2]-cycloaddition. These reactions are endo selective, indicating that Methyl 3-(methylamino)oxolane-3-carboxylate could potentially participate in similar cycloaddition reactions due to its structural characteristics (Bhullar et al., 1997).
Physical Properties Analysis
The study of compounds analogous to Methyl 3-(methylamino)oxolane-3-carboxylate, such as methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives, includes the synthesis and confirmation of their structures via NMR, MS, and elemental analysis. Such analyses contribute to a deeper understanding of the physical properties, including stability and reactivity, of Methyl 3-(methylamino)oxolane-3-carboxylate (Jiao, 2007).
Chemical Properties Analysis
The chemical properties of Methyl 3-(methylamino)oxolane-3-carboxylate can be inferred from related research, such as the synthesis of methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. These syntheses involve strategic reactions that highlight the functional group reactivity and potential for derivatization, providing insights into the chemical behavior of Methyl 3-(methylamino)oxolane-3-carboxylate (Hirokawa et al., 2000).
科学研究应用
杂环合成
甲基3-(甲基氨基)氧戊烷-3-羧酸酯在新型杂环合成中发挥作用。Grošelj等人的研究(2013)表明,从N-保护的α-氨基酸出发,它可用于合成N-保护的甲基5-取代-4-羟基吡咯-3-羧酸酯和其他官能化杂环化合物。这些化合物在有机化学和药物化学的各个领域具有潜在应用(Grošelj等人,2013)。
抗炎药物的开发
甲基3-(甲基氨基)氧戊烷-3-羧酸酯还参与合成具有潜在抗炎性能的分子。Moloney(2001)合成了甲基3-羟基噻吩[2,3-b]吡啶-2-羧酸酯,这是一种与已知抗炎药物相关的化合物(Moloney, 2001)。
抗惊厥烯胺酮的研究
该化合物还是研究抗惊厥烯胺酮晶体结构的关键,正如Kubicki等人(2000)所强调的。他们确定了三种烯胺酮的结构,揭示了它们的分子构象和潜在药理应用的见解(Kubicki et al., 2000)。
神经保护药物研究
Yu等人(2003)探索了甲基2-(甲氧羰基)-2-(甲基氨基)双环[2.1.1]-己烷-5-羧酸酯(MMMHC)作为潜在的神经保护药物。他们进行了放射标记和生物分布研究,显示其能够穿过血脑屏障并在各个脑区积累(Yu et al., 2003)。
催化氨基羰基化
Takács等人(2007)利用甲基3-(甲基氨基)氧戊烷-3-羧酸酯在氮杂环芳烃的催化氨基羰基化中。这一过程对于合成N-取代烟酰胺和相关化合物具有重要意义(Takács等人,2007)。
噁唑啉和吡啶酮衍生物的合成
Bacchi等人(2005)报道了4-炔-1-酮的催化氧化羰基化反应,利用甲基3-(甲基氨基)氧戊烷-3-羧酸酯制备各种衍生物,包括噁唑啉和吡啶酮。这种合成过程以其在生产各种杂环化合物方面的应用而引人注目(Bacchi et al., 2005)。
属性
IUPAC Name |
methyl 3-(methylamino)oxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-7(6(9)10-2)3-4-11-5-7/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWXNJQVIADNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(methylamino)oxolane-3-carboxylate | |
CAS RN |
1343239-15-5 |
Source


|
| Record name | methyl 3-(methylamino)oxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)






![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)
![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)